REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)[CH2:7][CH2:6]1)=O.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[N:10]1[CH:11]=[CH:12][CH:13]=[C:8]([C:5]2([CH2:3][OH:2])[CH2:6][CH2:7]2)[CH:9]=1 |f:1.2.3.4.5.6|
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 2 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched sequentially with 9.5 mL H2O, 9.5 mL 15% NaOH, and 28.5 mL H2O
|
Type
|
STIRRING
|
Details
|
The mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
Celite (50 g) was added
|
Type
|
STIRRING
|
Details
|
the mixture stirred for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
filtered through a silica gel plug
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |